A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Acetamidobenzenesulfinate
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Acetamidobenzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-acetamidobenzenesulfinate, a sulfinic acid salt, serves as a key intermediate in various chemical syntheses. This technical guide provides a detailed overview of its physicochemical properties, offering crucial data for researchers and professionals in drug development and chemical manufacturing. This document compiles available experimental and computed data, outlines relevant experimental protocols, and presents a visual representation of its synthesis workflow.
Physicochemical Properties
The following table summarizes the known physicochemical properties of Sodium 4-Acetamidobenzenesulfinate. It is important to note that while some experimental data is available, many properties are derived from computational models.
| Property | Value | Data Type | Reference(s) |
| IUPAC Name | sodium;4-acetamidobenzenesulfinate | - | [1] |
| CAS Number | 15898-43-8 | - | [1][2] |
| Molecular Formula | C₈H₈NNaO₃S | - | [1][3] |
| Molecular Weight | 221.21 g/mol | Computed | [1] |
| Appearance | White to Off-White Solid | Experimental | [2][3] |
| Melting Point | >270 °C | Experimental | [2][3][4] |
| Boiling Point | Not available | - | |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | Experimental | [2][3][4] |
| pKa (of parent acid) | Not experimentally determined. Prediction for the structurally related 4-Acetamidobenzenesulfonamide is 9.88 ± 0.12. | Predicted (for related compound) | [5] |
| Stability | Very Hygroscopic | Experimental | [2][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for the synthesis of Sodium 4-Acetamidobenzenesulfinate and a general procedure for determining aqueous solubility, which can be adapted for this compound.
Synthesis of Sodium 4-Acetamidobenzenesulfinate
This protocol is adapted from a general procedure for the synthesis of sodium arylsulfinates.[6][7]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 mmol, 1.0 equivalent) in 30 mL of distilled water.
-
To this solution, add sodium sulfite (16.0 mmol, 1.6 equivalents) and sodium bicarbonate (16.0 mmol, 1.6 equivalents).[7]
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain stirring for 3-4 hours.[6][7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the water in vacuo using a rotary evaporator.
-
To the resulting white residue, add 25 mL of ethanol and heat the suspension for 10 minutes.[7]
-
Cool the suspension and filter the solid product.
-
The filtrate can be concentrated to yield the desired sodium 4-acetamidobenzenesulfinate. For higher purity, recrystallization from ethanol may be performed.[7]
-
Dry the final product under vacuum.
Determination of Aqueous Solubility (Shake-Flask Method)
Materials:
-
Sodium 4-Acetamidobenzenesulfinate
-
Purified water (or other aqueous buffers as required)
-
Shake-flask apparatus or orbital shaker with temperature control
-
Analytical balance
-
Filtration device (e.g., 0.45 µm syringe filter)
-
A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of Sodium 4-Acetamidobenzenesulfinate to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a shaker with the temperature maintained at a constant, specified value (e.g., 25 °C or 37 °C).
-
Agitate the flask at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Periodically, and at the end of the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Immediately filter the sample through a 0.45 µm filter to remove any remaining undissolved solid.
-
Quantify the concentration of Sodium 4-Acetamidobenzenesulfinate in the filtrate using a validated analytical method.
-
The experiment should be repeated until consecutive measurements show no significant change in concentration, indicating that equilibrium has been reached.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Sodium 4-Acetamidobenzenesulfinate from 4-acetamidobenzenesulfonyl chloride.
Caption: Workflow for the synthesis of Sodium 4-Acetamidobenzenesulfinate.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Sodium 4-Acetamidobenzenesulfinate. While key data points have been summarized, the lack of extensive experimental data highlights an area for further research. The provided synthesis and analytical protocols offer a starting point for researchers to produce and characterize this compound in their own laboratories. As with any chemical substance, especially in the context of drug development, further detailed experimental characterization is recommended to build a comprehensive profile.
References
- 1. Sodium 4-acetamidobenzene-1-sulfinate | C8H8NNaO3S | CID 23666794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15898-43-8 CAS MSDS (4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT | 15898-43-8 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
